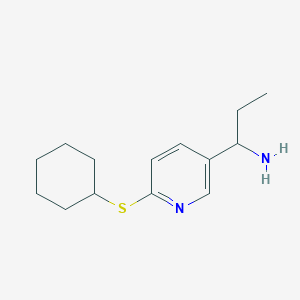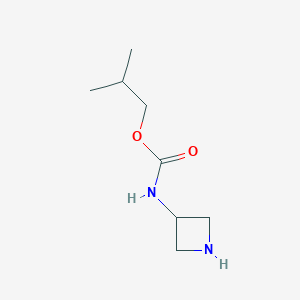
1-methyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one is a heterocyclic compound that belongs to the indazole family This compound is characterized by a fused ring system consisting of a benzene ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 2-methyl-1,2-diaminobenzene with an appropriate carbonyl compound under acidic or basic conditions can lead to the formation of the desired indazole derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
1-methyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives. Substitution reactions can lead to the formation of various substituted indazole derivatives.
Scientific Research Applications
1-methyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-amine
- 4,5,6,7-tetrahydro-7-methyl-2H-indazol-3-amine
- N,1-dimethyl-4,5,6,7-tetrahydro-1H-indazol-3-amine
Uniqueness
1-methyl-4,5,6,7-tetrahydro-1H-indazol-3(2H)-one is unique due to its specific structural features and the presence of a carbonyl group at the 3-position
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-methyl-4,5,6,7-tetrahydro-2H-indazol-3-one |
InChI |
InChI=1S/C8H12N2O/c1-10-7-5-3-2-4-6(7)8(11)9-10/h2-5H2,1H3,(H,9,11) |
InChI Key |
LKEDPSHRLNXPDH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(CCCC2)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-Bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine](/img/structure/B13016931.png)
![[3-bromo-1-(oxan-2-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B13016947.png)
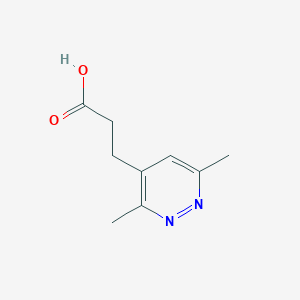
![Methyl 4-aminopyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B13016953.png)
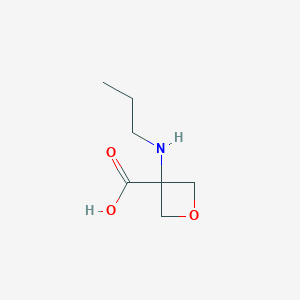

![N-((6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methyl)propan-2-amine](/img/structure/B13016971.png)
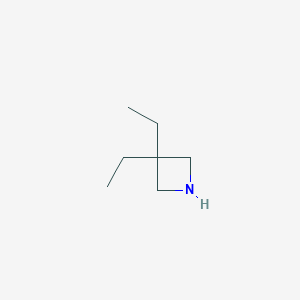
![Benzamide,n-(5-methylthiazolo[4,5-b]pyridin-2-yl)-](/img/structure/B13016980.png)
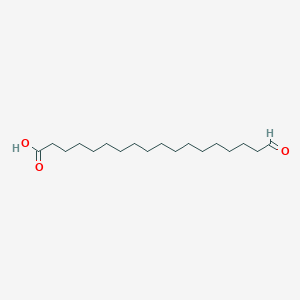
![Methyl 5-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13016989.png)
